molecular formula C8H9NO2 B065013 3,3-Dimethyl-2-oxo-6-oxabicyclo[3.1.0]hexane-1-carbonitrile CAS No. 181276-91-5

3,3-Dimethyl-2-oxo-6-oxabicyclo[3.1.0]hexane-1-carbonitrile

Cat. No.: B065013
CAS No.: 181276-91-5
M. Wt: 151.16 g/mol
InChI Key: VVRXGAGFFMVTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-3,3-dimethyl-6-oxabicyclo[310]hexane-1-carbonitrile is a bicyclic compound characterized by its unique structure, which includes an oxabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile typically involves cycloaddition reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the efficient formation of the bicyclic structure under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable organocatalyzed desymmetrization processes . These methods are designed to be compatible with standard industrial practices, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the molecule.

    Reduction: This reaction can modify the existing functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile is unique due to its specific oxabicyclohexane ring system and the presence of a nitrile group. These features confer distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

181276-91-5

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3,3-dimethyl-2-oxo-6-oxabicyclo[3.1.0]hexane-1-carbonitrile

InChI

InChI=1S/C8H9NO2/c1-7(2)3-5-8(4-9,11-5)6(7)10/h5H,3H2,1-2H3

InChI Key

VVRXGAGFFMVTBM-UHFFFAOYSA-N

SMILES

CC1(CC2C(C1=O)(O2)C#N)C

Canonical SMILES

CC1(CC2C(C1=O)(O2)C#N)C

Synonyms

6-Oxabicyclo[3.1.0]hexane-1-carbonitrile,3,3-dimethyl-2-oxo-(9CI)

Origin of Product

United States

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